6-cyclopropyl-N-[4-(4-methylpiperazin-1-yl)benzyl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-CYCLOPROPYL-N~4~-[4-(4-METHYLPIPERAZINO)BENZYL]-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazolopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CYCLOPROPYL-N~4~-[4-(4-METHYLPIPERAZINO)BENZYL]-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known methods. Key steps may include:
- Formation of the pyrazolopyridine core through cyclization reactions.
- Introduction of the cyclopropyl and propyl groups via alkylation reactions.
- Attachment of the 4-(4-methylpiperazino)benzyl moiety through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl or propyl groups.
Reduction: Reduction reactions could target the pyrazolopyridine core or the benzyl moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are often used.
Substitution: Reagents such as alkyl halides, aryl halides, or sulfonates can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, such as targeting specific receptors or enzymes.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with proteins, enzymes, or receptors, modulating their activity. This interaction could involve binding to active sites, altering protein conformation, or affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrazolopyridines: A class of compounds with similar core structures but different substituents.
Benzylpiperazines: Compounds with a benzyl group attached to a piperazine ring.
Cyclopropylamines: Molecules containing a cyclopropyl group attached to an amine.
Uniqueness
6-CYCLOPROPYL-N~4~-[4-(4-METHYLPIPERAZINO)BENZYL]-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C25H32N6O |
---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
6-cyclopropyl-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]-1-propylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C25H32N6O/c1-3-10-31-24-22(17-27-31)21(15-23(28-24)19-6-7-19)25(32)26-16-18-4-8-20(9-5-18)30-13-11-29(2)12-14-30/h4-5,8-9,15,17,19H,3,6-7,10-14,16H2,1-2H3,(H,26,32) |
InChI Key |
XSBAEHPIGBLQDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)NCC4=CC=C(C=C4)N5CCN(CC5)C |
Origin of Product |
United States |
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